molecular formula C13H10ClNO3 B2913662 2-(4-Chloro-2-methylphenoxy)pyridine-3-carboxylic acid CAS No. 953900-08-8

2-(4-Chloro-2-methylphenoxy)pyridine-3-carboxylic acid

Cat. No.: B2913662
CAS No.: 953900-08-8
M. Wt: 263.68
InChI Key: JKKQLRXESWUKIY-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methylphenoxy)pyridine-3-carboxylic acid is an organic compound with the molecular formula C13H10ClNO3 It is a derivative of pyridinecarboxylic acid and contains both a chloro and a methyl group attached to a phenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-methylphenoxy)pyridine-3-carboxylic acid typically involves the reaction of 4-chloro-2-methylphenol with 3-chloropyridine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methylphenoxy)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(4-Chloro-2-methylphenoxy)pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of herbicides and other agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    (4-Chloro-2-methylphenoxy)acetic acid: Another phenoxy herbicide with similar structural features.

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar mode of action.

    2,4,5-Trichlorophenoxyacetic acid: Another herbicide with structural similarities.

Uniqueness

2-(4-Chloro-2-methylphenoxy)pyridine-3-carboxylic acid is unique due to the presence of both a pyridine ring and a phenoxy moiety, which imparts distinct chemical and biological properties. Its specific substitution pattern also differentiates it from other similar compounds, potentially leading to unique applications and effects .

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-8-7-9(14)4-5-11(8)18-12-10(13(16)17)3-2-6-15-12/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKQLRXESWUKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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